molecular formula C10H10O4 B181706 2,6-Dimethylterephthalic acid CAS No. 80238-12-6

2,6-Dimethylterephthalic acid

Cat. No. B181706
CAS RN: 80238-12-6
M. Wt: 194.18 g/mol
InChI Key: SIQYOFNSIZEILQ-UHFFFAOYSA-N
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Description

2,6-Dimethylterephthalic acid is a chemical compound with the molecular formula C10H10O4 . It has an average mass of 194.184 Da and a mono-isotopic mass of 194.057907 Da .


Synthesis Analysis

The synthesis of 2,6-Dimethylterephthalic acid involves the use of 2,4,6-Trimethylbenzoic acid (mesitoic acid) as a starting material . The process includes several steps such as the addition of sodium hydroxide and potassium permanganate, stirring at room temperature, heating on a steam bath, and addition of sulfuric acid and sodium bisulfite . The product is then filtered, washed, recrystallized, and dried to yield 2,6-Dimethylterephthalic acid .


Molecular Structure Analysis

The molecule of 2,6-dimethylterephthalic acid contains a total of 24 bonds . These include 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

2,6-Dimethylterephthalic acid is a solid at room temperature . It has a molecular weight of 194.19 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Inhibition of Anaerobic Digestion

2,6-Dimethylterephthalic acid, as a component of purified terephthalic acid (PTA) and dimethylterephthalate (DMT), has implications in industrial wastewater treatment. Studies have shown that certain concentrations of terephthalic acid and its derivatives do not significantly inhibit methanogenic activity in wastewater treatment, indicating their manageable impact on such processes (Fajardo et al., 1997).

Bacterial Degradation

Bacteria capable of utilizing 2,6-Dimethylterephthalic acid as a carbon source have been isolated. These bacteria play a significant role in the biodegradation of this compound, indicating its potential in bioremediation and pollution control (Sivamurthy & Pujar, 1989); (Patel Ds, Desai Aj, Desa Jd, 1998).

Comparative Degradation by Micro-organisms

Research comparing the degradation of terephthalic acid and its derivatives by various microorganisms has been conducted. This is important for understanding the environmental impact and biodegradability of these compounds (Lefèvre et al., 1999).

Photophysics and Biological Applications

Studies on derivatives of 2,6-Dimethylterephthalic acid have revealed valuable fluorescent properties, making them useful as biological probes. Their response to changes in environmental polarity is of particular interest in biophysical and biochemical research (Vázquez et al., 2005).

Spectroscopy and Molecular Studies

Research involving Fourier transform infrared and Raman spectra, as well as semi empirical and ab initio calculations for 2,6-Dimethylterephthalic acid, helps in understanding its molecular characteristics and interactions. This is crucial for applications in materials science and chemistry (Téllez et al., 2004).

Synthesis and Characterization

The synthesis and characterization of related compounds like 2,6-Dihydroxyterephthalic Acid provide insights into the production and properties of these chemicals, which have implications in various industrial applications (Xiang, 2012).

Photocatalysis Applications

Research on the photocatalytic performance of materials in the degradation of 2,6-Dimethylterephthalic acid and its derivatives offers solutions for environmental remediation and waste treatment (Jiang et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2,6-dimethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQYOFNSIZEILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289227
Record name 2,6-dimethylterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylterephthalic acid

CAS RN

80238-12-6
Record name 80238-12-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethylterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trimethylbenzoic acid (mesitoic acid) (10 g, 61 mmol) was suspended in 150 mL of water, and the mixture cooled to 0° C. Sodium hydroxide pellets (7.31 g, 0.18 mol) were gradually added, followed by addition of potassium permanganate (4×7.2 g, 0.18 mol) at four intervals of 30 minutes. The mixture was stirred at room temperature for 2 hours, then heated on a steam bath for 15-30 minutes. Sulfuric acid (200 mL, 9 mol) was added, then sodium bisulfite was carefully and gradually added at 0° C. The precipitated white solid was filtered and then dissolved in 5 N ammonium hydroxide. The solution was washed with diethyl ether, then gradually treated dropwise with concentrated sulfuric acid to precipitate the product. Filtration, followed by washing with hot water (4×) and petroleum ether (3×), recrystallization (methanol-water), and drying at high vacuum gave 10.5 g (89%) of the product as a white solid, m.p. >300° C. (ref. W. A. Noyes, Amer. Chem. J., 20, 789 (1898)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
reactant
Reaction Step Six
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
I Dvoretzky, GH RICHTER - The Journal of Organic Chemistry, 1953 - ACS Publications
616 I. DVORETZKY AND GH RICHTER to III employed the diacid chloride of II as an intermediate. This substance could be obtained from the diacid by reaction with either phosphorus …
Number of citations: 5 pubs.acs.org
Y DOZEN, S FUJISHIMA - Journal of Synthetic Organic Chemistry …, 1967 - jstage.jst.go.jp
Potassium permanganate oxidation of alkyl benzoic acids and pseudocumene has been carried out in an aqueous alkaline solution. 2, 4-and 2, 5-Dimethylbenzoic acids gave 2-…
Number of citations: 0 www.jstage.jst.go.jp
H Zhang - europepmc.org
Cysteine cathepsins are proteolytic enzymes that belong to the papain subfamily of cysteine proteases (1). The human family of cysteine cathepsins consists of 11 members: cysteine …
Number of citations: 2 europepmc.org
H Zhang - 2010 - europepmc.org
Background [Abstract] Cysteine cathepsins are proteolytic enzymes that belong to the papain subfamily of cysteine proteases (1). The human family of cysteine cathepsins consists of 11 …
Number of citations: 5 europepmc.org
WHP Jun, RAB Tapley - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… ), obtained in a yield of 13 per cent., forms a bisulphite derivative and a phenylhydrazone and the constitution of the acid is proved by its conversion into 2 : 6dimethylterephthalic acid (…
Number of citations: 1 pubs.rsc.org
BA Bull, RC Fuson - Journal of the American Chemical Society, 1933 - ACS Publications
Stereoisomeric anisohydroxamyl chlorides were not obtained by chlori-nating the anisaldoximes either with chlorine gas or with nitrosyl chloride. In the latter reaction an unstable …
Number of citations: 2 pubs.acs.org
MS Newman, NC Deno - Journal of the American Chemical …, 1951 - ACS Publications
The behavior of organic compounds in 100% sulfuric acid has been studied by cryoscopic determination of the¿-factors and by isolation experiments. A series of arylcarboxylic acids …
Number of citations: 24 pubs.acs.org
MS Newman, HL Gildenhorn - Journal of the American Chemical …, 1948 - ACS Publications
During studies on the synthesis of 4-amino-2, 6-dimethylbenzoic acid we made an observation which gave us a clue as to the mechanism of the Schmidt reactions· and led us to predict …
Number of citations: 74 pubs.acs.org
M Yousefzadeh Borzehandani, E Abdulmalek… - Journal of Porous …, 2021 - Springer
Functionalization of organic linker in metal–organic frameworks (MOFs) has been a popular method to utilize the porous material for a wide range of applications. In xylene separation, …
Number of citations: 9 link.springer.com
S Lang, JA Murphy - Chemical Society Reviews, 2006 - pubs.rsc.org
The azide group has a diverse and extensive role in organic chemistry, reflected in the power of azide anion as a strong nucleophile, the role of organic azides as excellent substrates …
Number of citations: 256 pubs.rsc.org

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